1-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone
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Overview
Description
1-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a dimethylpyrrole ring, and a methyltetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone typically involves multi-step organic reactions One common approach is to start with the cyclopropylation of a suitable pyrrole derivative, followed by methylation to introduce the dimethyl groups
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropylation and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyltetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
1-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and tetrazole groups can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-(5-phenyltetrazol-1-yl)ethanone
- 1-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-(5-ethyltetrazol-1-yl)ethanone
Uniqueness: 1-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone is unique due to the presence of the methyltetrazole group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-(5-methyltetrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-8-6-12(9(2)18(8)11-4-5-11)13(19)7-17-10(3)14-15-16-17/h6,11H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNKMHMJSHRRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C(=O)CN3C(=NN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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